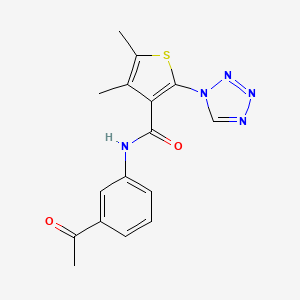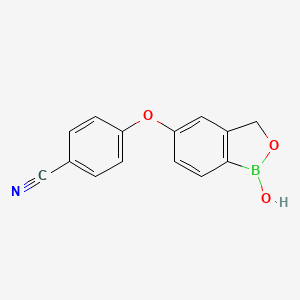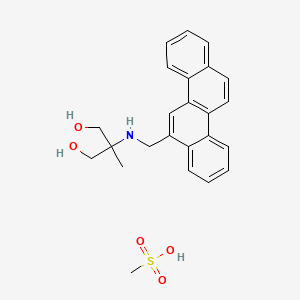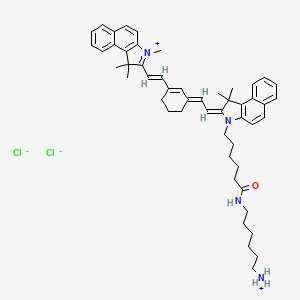
Cyanine7.5 amine
Overview
Description
Cyanine7.5 amine is a near-infrared (NIR) fluorescent dye belonging to the cyanine dye family. This compound is known for its unique photophysical properties, including high absorption and emission in the NIR region, making it highly valuable for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine7.5 amine typically involves the reaction of a cyanine dye precursor with an amine group. The process includes the following steps:
Formation of the Cyanine Core: The cyanine core is synthesized by reacting a quaternary ammonium salt with a suitable base, forming the polymethine chain.
Introduction of the Amine Group: The amine group is introduced through nucleophilic substitution, where the cyanine core reacts with an amine derivative under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of Cy7.5-Amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Cyanine7.5 amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with activated carboxylic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its photophysical properties.
Complex Formation: Cy7.5-Amine can form complexes with metal ions, enhancing its stability and fluorescence properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include activated carboxylic acid derivatives, such as NHS esters, under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Major Products Formed
Substitution Products: Conjugates with proteins or other biomolecules.
Oxidation Products: Altered cyanine structures with different photophysical properties.
Reduction Products: Reduced forms of the cyanine dye.
Scientific Research Applications
Cyanine7.5 amine has a wide range of applications in scientific research:
Biological Imaging: Used in NIR imaging for visualizing biological tissues and cells due to its deep tissue penetration and low background fluorescence.
Cancer Research: Employed in the development of molecular jackhammers that mechanically disassemble cancer cell membranes.
Phototherapy: Utilized in optoacoustic-guided phototherapy for cancer treatment.
Chemical Sensing: Applied in the detection of various analytes due to its high sensitivity and specificity.
Mechanism of Action
The mechanism of action of Cyanine7.5 amine involves its interaction with molecular targets through vibronic-driven activation. This process causes the molecule to stretch and vibrate, leading to mechanical disassembly of cell membranes and cytoskeletons. The compound’s NIR absorption allows for deep tissue penetration, making it effective in phototherapy and imaging applications .
Comparison with Similar Compounds
Similar Compounds
Cy5.5-Amine: Another cyanine dye with similar properties but lower efficiency in opening cell membranes.
Cy7-Amine: Similar to Cy7.5-Amine but with slightly different photophysical properties.
DiR: A cyanine dye used for comparison in photochemical reactions.
Uniqueness
Cyanine7.5 amine stands out due to its higher efficiency in mechanical disassembly of cell membranes and its superior photophysical properties, making it more effective in imaging and therapeutic applications .
Properties
IUPAC Name |
6-[6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoylamino]hexylazanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H62N4O.2ClH/c1-50(2)45(54(5)43-29-27-39-20-10-12-22-41(39)48(43)50)31-25-37-18-17-19-38(36-37)26-32-46-51(3,4)49-42-23-13-11-21-40(42)28-30-44(49)55(46)35-16-8-9-24-47(56)53-34-15-7-6-14-33-52;;/h10-13,20-23,25-32,36H,6-9,14-19,24,33-35,52H2,1-5H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNSSDUAJNZJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCCCC[NH3+])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCCCCC[NH3+])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H64Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606791.png)
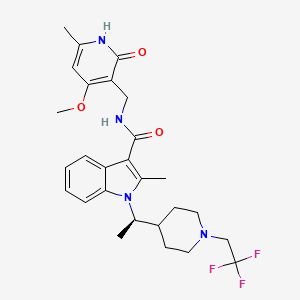
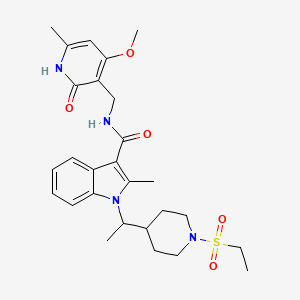
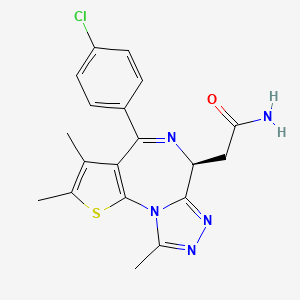
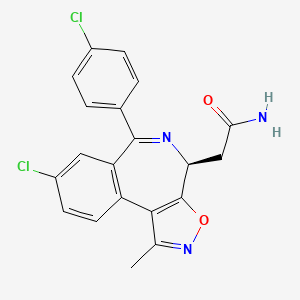
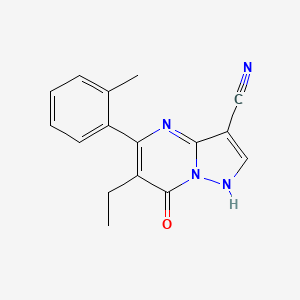
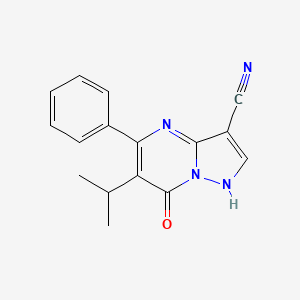

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)
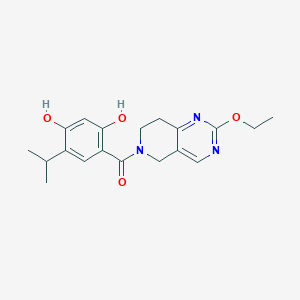
![acetic acid;(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide](/img/structure/B606806.png)
